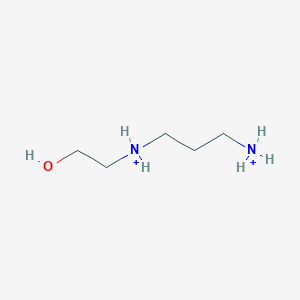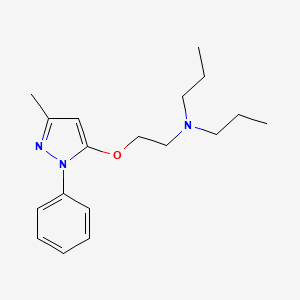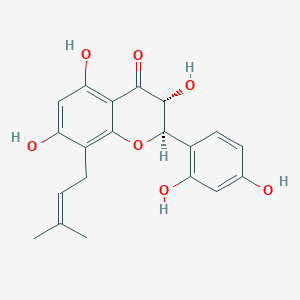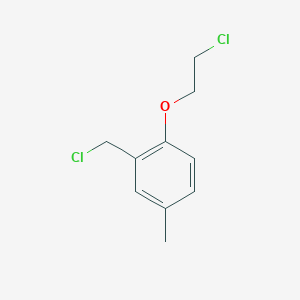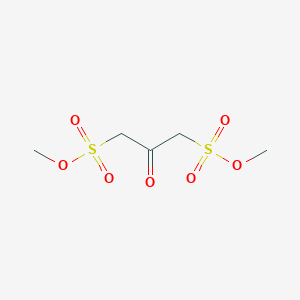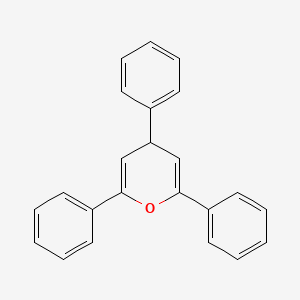
2,4,6-Triphenyl-4H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-4H-pyran typically involves multicomponent reactions. One common method is the Knoevenagel condensation, which involves the reaction of substituted aldehydes, active methylene compounds, and methyl acetoacetate in the presence of a catalyst. For example, a catalytic amount of 10 mg can yield a 97% pyran product in just 15 minutes under ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly emphasized to enhance yield, reduce reaction time, and minimize environmental impact .
化学反応の分析
Types of Reactions
2,4,6-Triphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation, it can undergo a 1,5-electrocyclic reaction, leading to the formation of oxabicyclohexene derivatives.
Nucleophilic Addition: Nucleophilic addition reactions occur at the carbon atoms in the 2, 4, and 6 positions of the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate is commonly used for oxidation reactions.
Photochemical Conditions: UV irradiation is employed for photochemical transformations.
Major Products
Oxidation: 2-Benzoyl-5-phenylfuran.
Photochemical Reaction: 1,3,5,6-Tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
科学的研究の応用
2,4,6-Triphenyl-4H-pyran has a broad spectrum of applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Triphenyl-4H-pyran involves its interaction with molecular targets and pathways:
Calcium Channel Blockade: It exhibits relaxant effects on smooth muscle airways, potentially through calcium channel blockade, similar to 1,4-dihydropyridines.
Photochemical Pathways: In photochemical reactions, it undergoes a 1,5-electrocyclic reaction, forming intermediate compounds that further transform under irradiation.
類似化合物との比較
2,4,6-Triphenyl-4H-pyran can be compared with other similar compounds:
2,6-Diphenyl-4H-thiopyran: Undergoes similar oxidation reactions but forms different products such as 2,6-diphenyl-4H-thiopyran-4-one.
2,6-Diphenyl-4H-selenopyran: Also undergoes oxidation but forms 2,6-diphenyl-4H-selenopyran-4-one.
4H-Pyran Derivatives: These include various substituted pyrans that exhibit different chemical and biological properties.
2,4,6-Triphenyl-4H
特性
CAS番号 |
801-06-9 |
|---|---|
分子式 |
C23H18O |
分子量 |
310.4 g/mol |
IUPAC名 |
2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C23H18O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,21H |
InChIキー |
GIPVJEYAHJLFPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
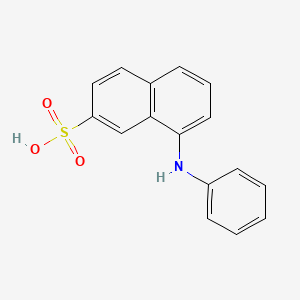
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
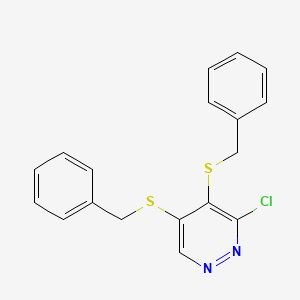
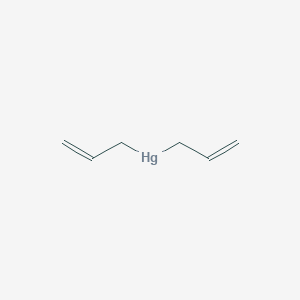
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
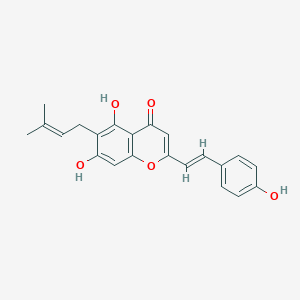
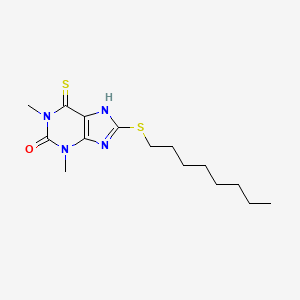
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
